1H-Benzimidazole-1,2-dicarboxylic acid, 2,3-dihydro-2-(2-propen-1-yl)-, 1-(1,1-dimethylethyl) ester
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Overview
Description
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the carboxylic acid group.
Free amine: Formed from the removal of the Boc group.
Scientific Research Applications
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The Boc protecting group can be removed under physiological conditions, revealing the active amine, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole: Lacks the carboxylic acid group.
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the allyl group.
2-Allyl-1H-benzo[d]imidazole-2-carboxylic acid: Lacks the Boc protecting group.
Uniqueness
The presence of both the allyl group and the Boc protecting group, along with the carboxylic acid functionality, makes 2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid a unique and versatile compound. Its multifunctional nature allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C16H19N2O4- |
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Molecular Weight |
303.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-5-10-16(13(19)20)17-11-8-6-7-9-12(11)18(16)14(21)22-15(2,3)4/h5-9,17H,1,10H2,2-4H3,(H,19,20)/p-1 |
InChI Key |
CRQAWJMUMHLQEO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1(CC=C)C(=O)[O-] |
Origin of Product |
United States |
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